tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate: is a chemical compound known for its applications in organic synthesis and as a building block in pharmaceutical research. It is characterized by its tert-butyl carbamate group and a 4-chloro-2-methylbutan-2-yl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-methylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the carbamate group or other substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new carbamate derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler compound with similar reactivity but lacking the 4-chloro-2-methylbutan-2-yl group.
tert-butyl N-(4-bromobutyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
tert-butyl N-(4-fluorobutyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 4-chloro-2-methylbutan-2-yl group makes it particularly useful in certain synthetic applications and research studies .
Properties
CAS No. |
860025-99-6 |
---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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